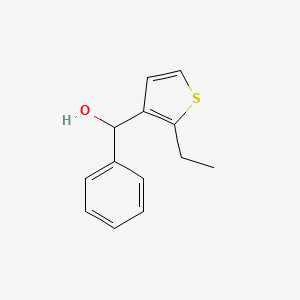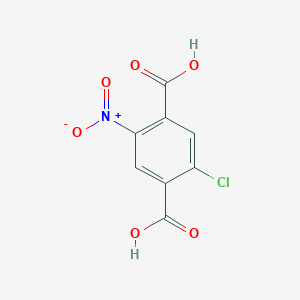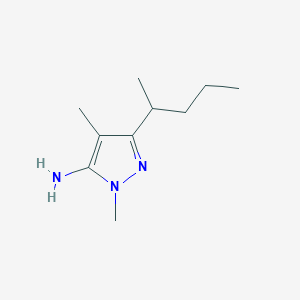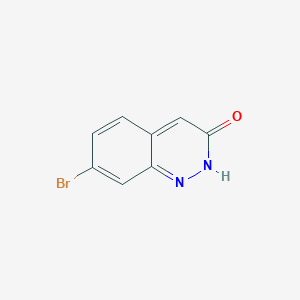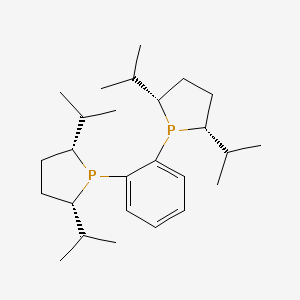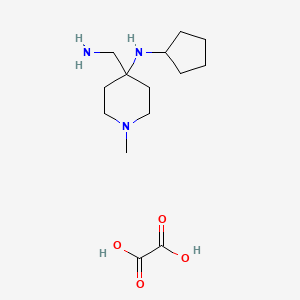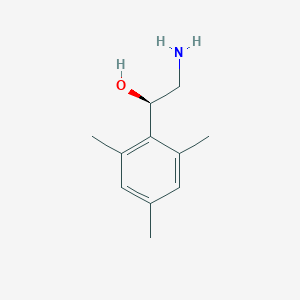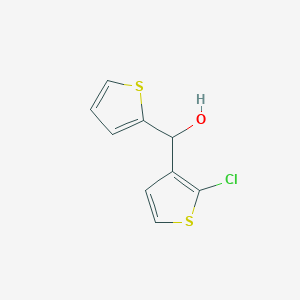
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol typically involves the reaction of 2-chlorothiophene with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophen-2-ylmethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiophen-2-ylmethanol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: The chlorine atom in the 2-chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanone.
Reduction: Formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring can facilitate interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorothiophen-3-yl)boronic acid: A compound with similar structural features but different functional groups.
2-(2-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is unique due to the combination of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Properties
Molecular Formula |
C9H7ClOS2 |
|---|---|
Molecular Weight |
230.7 g/mol |
IUPAC Name |
(2-chlorothiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5,8,11H |
InChI Key |
WBDCUDLWOIDXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=C(SC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


